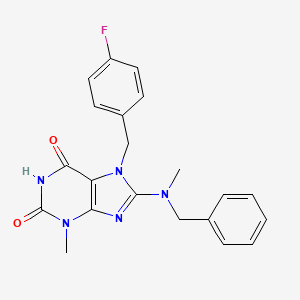

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substitution pattern, which includes benzyl, methyl, and fluorobenzyl groups.

Mécanisme D'action

Zinc’s bioavailability is influenced by several factors, including dietary components and individual health status . Zinc homeostasis in the body is maintained through a complex balance of absorption, intracellular trafficking, utilization, storage, and expulsion .

Environmental factors can also influence the bioavailability and toxicity of zinc. For example, the physicochemical properties of zinc compounds can depend on environmental conditions such as temperature and salinity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: The synthesis begins with a purine derivative.

Benzylation: Introduction of the benzyl group at the 8-position using benzyl chloride and a base such as sodium hydride.

Methylation: Methylation of the amino group using methyl iodide.

Fluorobenzylation: Introduction of the 4-fluorobenzyl group at the 7-position using 4-fluorobenzyl bromide.

Final Steps: Purification and crystallization to obtain the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the benzyl groups.

Substitution: Nucleophilic substitution reactions might occur at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of diseases related to purine metabolism.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theobromine: Another purine derivative found in chocolate.

Adenine: A fundamental component of DNA and RNA.

Uniqueness

What sets “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” apart is its specific substitution pattern, which could confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, might enhance its binding affinity to certain biological targets or alter its metabolic stability.

Activité Biologique

8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound exhibits potential biological activities due to its unique structural features, which include various substituents such as benzyl, methyl, and fluorobenzyl groups. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione. Its molecular formula is C21H20FN5O2, and it has a molecular weight of approximately 393.41 g/mol. The presence of the fluorobenzyl group may enhance its binding affinity to biological targets and alter metabolic stability, making it a candidate for further pharmacological studies .

Anticancer Properties

Research indicates that compounds similar to this compound have shown anticancer properties. They may act through various mechanisms such as:

- Intercalation : Inserting between DNA base pairs, disrupting replication.

- Alkylation : Modifying DNA structure and function.

- Inhibition of key enzymes : Such as topoisomerases involved in DNA unwinding during replication .

A study highlighted that certain purine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for its anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, purine derivatives often target phosphodiesterases (PDEs), which play a role in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes .

Study on Antidepressant Activity

In a recent study involving related purine derivatives, compounds were evaluated for their antidepressant effects using animal models. The findings indicated that certain derivatives exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are critical targets for antidepressant drugs, suggesting that similar structures might confer therapeutic benefits in mood disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various purine derivatives to understand how modifications affect biological activity. The presence of lipophilic substituents at specific positions (like the 8-position in this compound) significantly influenced receptor affinity and selectivity. This information can guide the design of more potent analogs with improved therapeutic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Caffeine | Caffeine | Stimulant properties; affects adenosine receptors |

| Theobromine | Theobromine | Mild stimulant; similar effects to caffeine |

| Adenine | Adenine | Fundamental nucleobase; involved in DNA/RNA synthesis |

Propriétés

IUPAC Name |

8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEFKZRTNLUWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.